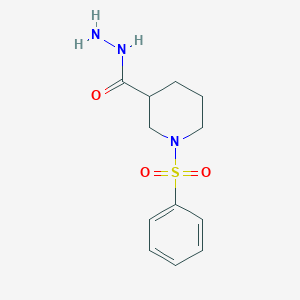

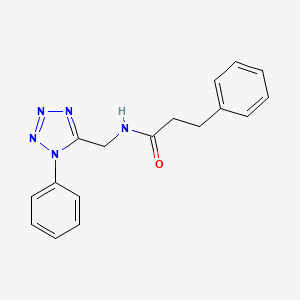

![molecular formula C23H21N3O2S B2398228 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897469-68-0](/img/structure/B2398228.png)

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

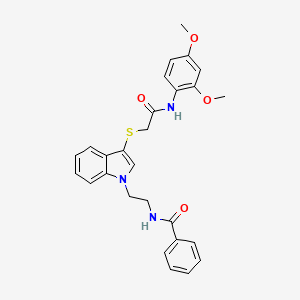

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as MBTM, is a chemical compound that has gained attention for its potential use in scientific research. MBTM has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is part of a broader category of chemicals that have been synthesized and evaluated for their antimicrobial activities. For example, Patel et al. (2011) synthesized a range of pyridine derivatives, including compounds with structural similarities to the one , showcasing modest antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biological Activity and Anticonvulsant Evaluation

Several studies have focused on the biological activities of compounds with similar structures. Ghareb et al. (2017) investigated novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives for their anticonvulsant activities. Their findings indicate these compounds' potential as anticonvulsant agents, suggesting a pathway for further exploration in neuropharmacology (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Anti-mycobacterial Chemotypes

Research by Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showcasing their potential against Mycobacterium tuberculosis. This study not only presents a novel class of anti-tubercular agents but also emphasizes the importance of structural diversity in drug discovery (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Neuroprotective Activities

Zhong et al. (2020) designed and synthesized a series of aryloxyethylamine derivatives to evaluate their neuroprotective activities. Among these, compounds with structural features similar to “(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” showed potential in protecting PC12 cells against glutamate-induced cell death, suggesting their promise as anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are currently under investigation. Similar compounds have been found to interact with receptors that play a major role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to suppress the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have demonstrated cytotoxic activity against certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other compounds. Specific details about how these factors influence the action of this compound are currently under investigation.

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are not yet fully understood. It is known that similar compounds have shown interactions with various enzymes and proteins . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring have shown inhibitory activity against COX-1 and COX-2 enzymes .

Cellular Effects

The cellular effects of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are not yet fully known. Similar compounds have been shown to have cytotoxic activity against various cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Similar compounds have shown to inhibit COX-1 and COX-2 enzymes .

properties

IUPAC Name |

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-17-9-10-20-21(15-17)29-23(24-20)26-13-11-25(12-14-26)22(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDOKKAIEFRFPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)

![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)